2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid
Description
Historical Context and Discovery
The development of this compound emerges from the broader historical trajectory of fluorinated pharmaceutical compounds that gained prominence in the latter half of the twentieth century. Fluorinated aromatic compounds have become increasingly important in medicinal chemistry due to their enhanced metabolic stability, improved binding properties, and favorable pharmacokinetic profiles compared to their non-fluorinated counterparts. The strategic incorporation of multiple fluorine atoms into benzoic acid derivatives represents a sophisticated approach to molecular design that has evolved significantly since the early investigations of fluorinated organic compounds.
The specific combination of trifluoro substitution patterns with piperazine heterocycles reflects the convergence of two important pharmaceutical scaffolds. Piperazine-containing compounds have been extensively studied since the mid-twentieth century for their diverse biological activities, while fluorinated benzoic acids have gained recognition for their utility as synthetic intermediates and active pharmaceutical ingredients. The methylated piperazine moiety in this compound represents a further refinement of these structural motifs, providing enhanced selectivity and potency characteristics that have been observed in related pharmaceutical applications.
Properties
IUPAC Name |
2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c1-16-2-4-17(5-3-16)11-8(13)6-7(12(18)19)9(14)10(11)15/h6H,2-5H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPZFOWYMRRNOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C(=C2F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation from 2,3,4,5-Tetrafluorobenzoic Acid Derivatives
A notable method involves starting from 2,3,4,5-tetrafluorobenzoic acid , which is converted into an activated intermediate such as an acid chloride using thionyl chloride and catalytic N,N-dimethylformamide (DMF) as an activator.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2,3,4,5-Tetrafluorobenzoic acid + thionyl chloride + DMF, reflux | Formation of acid chloride intermediate |
| 2 | Reaction with 4-methylpiperazine | Nucleophilic substitution at the activated aromatic ring |
| 3 | Further transformations including esterification or amidation | To introduce or modify side chains |
| 4 | Hydrolysis or saponification | Conversion of esters to carboxylic acid |
| 5 | Purification by extraction and crystallization | Isolation of pure 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid |
This method is part of a broader synthetic route used for related quinolone antibiotics and involves careful control of reaction conditions to achieve selective substitution at the 4-position with retention of fluorine atoms at 2, 3, and 5 positions.
Use of N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) for Intermediate Formation
In some protocols, the acid chloride intermediate is reacted with N,N-dimethylformamide dimethyl acetal to form an enamine or iminium intermediate, which then undergoes further reaction with nucleophiles such as 2-aminoethanethiol hydrochloride under basic conditions.
Research Findings and Reaction Conditions
| Parameter | Details |
|---|---|
| Starting Material | 2,3,4,5-Tetrafluorobenzoic acid or 2,3,5-trifluorobenzoic acid derivatives |
| Key Reagents | Thionyl chloride, DMF, 4-methylpiperazine, DMF-DMA, bases such as NaOH or K2CO3 |
| Solvents | Toluene, dichloromethane, ethyl acetate, water |
| Temperature | Reflux (80–110 °C) for substitution and activation steps |
| Reaction Time | Several hours (2–18 h depending on step) |
| Purification | Extraction, washing, drying, vacuum concentration, recrystallization |
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | 2,3,4,5-Tetrafluorobenzoic acid | SOCl2, DMF, 4-methylpiperazine | Acid chloride formation, nucleophilic substitution | High selectivity, well-established | Requires careful control of moisture, toxic reagents |
| 2 | Acid chloride intermediate | DMF-DMA, 2-aminoethanethiol hydrochloride, base | Intermediate formation, nucleophilic addition | Enables complex heterocycle formation | Multi-step, longer reaction times |
| 3 | Fluorinated benzoic acid | 4-methylpiperazine, toluene | Direct nucleophilic aromatic substitution | Simpler, fewer reagents | May require forcing conditions, lower yield |
| 4 | Carboxylic acid | Coupling reagents (EDC, T3P) | Amidation | Mild conditions, high yield for related compounds | Less reported specifically for this compound |
Notes on Purification and Quality Control
- Organic phases are typically washed with water to remove inorganic salts.
- Drying agents such as anhydrous sodium sulfate are used before concentration.
- Final products are isolated by vacuum concentration and recrystallization from solvents like ethyl acetate.
- Analytical techniques such as HPLC and NMR are used to confirm purity and structure.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Substituted Derivatives: Depending on the nucleophile used.
Oxidized or Reduced Forms: Depending on the reaction conditions.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity:
Research has indicated that derivatives of 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid exhibit potential antidepressant properties. The piperazine moiety is known for its role in enhancing serotonin receptor activity, which is crucial in the treatment of depression. Studies have explored modifications to this compound to optimize its efficacy and reduce side effects.
2. Anticancer Research:
This compound has also been investigated for its anticancer properties. Its structural features allow it to interact with various biological targets involved in cancer cell proliferation. Preliminary studies have shown promising results in inhibiting tumor growth in vitro, indicating its potential as a lead compound for further development in oncology.
3. Antimicrobial Properties:
The compound's ability to inhibit bacterial growth has been documented, making it a candidate for the development of new antimicrobial agents. Its efficacy against resistant strains of bacteria is currently under investigation.
Organic Synthesis Applications
1. Building Block for Complex Molecules:
this compound serves as an essential building block in the synthesis of more complex organic molecules. Its trifluoromethyl group can be utilized in various coupling reactions to introduce fluorinated motifs into larger frameworks.
2. Synthesis of Fluorinated Pharmaceuticals:
Fluorinated compounds often exhibit improved metabolic stability and bioavailability. The incorporation of this compound into drug candidates can enhance their pharmacokinetic profiles, making them more effective as therapeutic agents.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance binding affinity through hydrogen bonding and hydrophobic interactions. The piperazine moiety can interact with specific protein sites, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include other benzoic acid derivatives with piperazine or fluorine substitutions. Below is a comparative analysis based on molecular features, physicochemical properties, and applications:
Table 1: Structural and Property Comparison
Key Differences and Research Findings
Fluorination Effects: The trifluoro substitution in the target compound enhances lipophilicity compared to non-fluorinated analogs like 4-(4-methylpiperazin-1-yl)benzoic acid. Fluorine atoms increase membrane permeability and metabolic stability, critical for drug design . In extraction studies, fluorinated benzoic acids exhibit higher distribution coefficients ($m$) due to improved solubility in organic phases, as seen in analogous systems for benzoic acid derivatives .
Piperazine Substitution :
- The 4-methylpiperazine group contributes to basicity and hydrogen-bonding capacity. Compared to morpholine or unprotected piperazine analogs (e.g., 4-[3-ureido]benzoic acid derivatives), methylpiperazine improves solubility in polar solvents while maintaining conformational flexibility .
This contrasts with methylpiperazine, which may introduce hepatotoxicity risks in some contexts .
Synthetic Complexity: The trifluoro substitution requires specialized fluorination techniques (e.g., Balz-Schiemann reaction), making synthesis more challenging than non-fluorinated analogs. For example, 4-(4-methylpiperazin-1-yl)benzoic acid is synthesized via simpler coupling reactions .
Biological Activity
2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid is a fluorinated aromatic carboxylic acid derivative notable for its potential biological activities. This compound features a trifluoromethyl group and a piperazine moiety, which are believed to enhance its pharmacological properties. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
- Chemical Formula: C₁₂H₁₃F₃N₂O₂
- Molecular Weight: 274.239 g/mol
- CAS Number: 812643-49-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances binding affinity through:
- Hydrogen bonding
- Hydrophobic interactions
The piperazine ring allows for specific interactions with protein sites, potentially modulating their activity and influencing various biological pathways.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. Studies have shown that such compounds can inhibit the growth of bacteria and fungi. For instance:
- Antibiotic Activity: In vitro studies demonstrated significant inhibition against various bacterial strains.
Cytotoxicity and Antiproliferative Effects
The compound has been evaluated for its cytotoxic effects on cancer cell lines. In cell-based assays:
- Cytotoxicity Assays: Results showed that at certain concentrations (e.g., 5 μM), the compound induced apoptosis in cancer cells without significant toxicity to normal cells .
Study on Proteasome and Cathepsin Activation
A notable study investigated the effects of benzoic acid derivatives on proteasomal and lysosomal activities:
- Findings: The compound significantly activated cathepsins B and L in human foreskin fibroblasts, suggesting a potential role in enhancing protein degradation pathways .
| Compound | Cathepsin B Activation (%) | Cathepsin L Activation (%) |
|---|---|---|
| Compound 1 | 467.3 ± 3.9 | Not reported |
| Compound 2 | Not significant | Not significant |
| This compound | Significant activation observed | Significant activation observed |
In Silico Studies
In silico docking studies have predicted that this compound may serve as a potent inhibitor for specific enzymes involved in metabolic pathways. These studies support the hypothesis that structural modifications can enhance biological activity.
Safety Profile
The safety data sheet for this compound indicates potential irritations:
- Skin Irritation (H315)
- Eye Irritation (H319)
Q & A
Q. What are the standard synthetic routes for 2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic Acid, and what are the critical optimization parameters?
The synthesis typically involves multi-step reactions, starting with fluorinated benzoic acid derivatives. For example, a related compound (entrectinib) is synthesized via sequential steps: esterification, nucleophilic substitution with 4-methylpiperazine, reduction, and hydrolysis . Key parameters include:
- Temperature control during nucleophilic substitution to avoid side reactions.
- Catalyst selection (e.g., palladium catalysts for Suzuki couplings in intermediate steps).
- Purification methods (e.g., column chromatography or recrystallization) to achieve >95% purity. Challenges include low yields (e.g., 26% total yield in one protocol) due to competing trifluoroacetyl group removal .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- HPLC/LC-MS : For purity assessment and impurity profiling, especially to detect byproducts like β-oxo derivatives .
- NMR spectroscopy : To confirm substitution patterns (e.g., fluorine and piperazine proton environments) .
- X-ray crystallography : For structural elucidation using programs like SHELXL, which refine small-molecule structures against high-resolution data .
- UV-Vis spectroscopy : To monitor reaction progress in hydrolytic steps .
Q. How can researchers validate the structural integrity of this compound?
Combine spectroscopic data (e.g., NMR for fluorine environments) with crystallographic refinement (SHELX suite) . For example, the piperazine ring conformation can be confirmed via NOESY NMR to assess spatial proximity of protons .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. LC-MS) be resolved during structural analysis?
- Cross-validation : Compare NMR data with computational predictions (DFT calculations) for carbon chemical shifts.
- High-resolution mass spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks caused by fluorine isotopic patterns .
- Crystallographic evidence : Use SHELXL-refined structures to validate proposed geometries .
Q. What strategies optimize the Suzuki coupling step in synthesizing intermediates for this compound?
- Ligand selection : Use bidentate ligands (e.g., SPhos) to enhance palladium catalyst efficiency.
- Solvent system : Employ toluene/water mixtures to improve boronic acid solubility .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield .
Q. How can researchers address low yields in hydrolysis steps during synthesis?
- pH control : Maintain alkaline conditions (pH 10–12) to stabilize the benzoic acid moiety.
- Enzymatic catalysis : Lipases or esterases can selectively hydrolyze esters without affecting trifluoroacetyl groups .
- In situ monitoring : Use FTIR to track ester C=O bond cleavage (1720 cm → disappearance) .
Q. What computational methods are suitable for modeling the compound’s reactivity or binding interactions?
- Molecular docking : Study interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina.
- DFT calculations : Predict electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- MD simulations : Assess piperazine ring flexibility in solvent environments using GROMACS .
Q. How can stability studies be designed to evaluate the compound under varying conditions?
- Forced degradation : Expose to heat (40–80°C), light (ICH Q1B guidelines), and acidic/basic conditions to identify degradation products .
- HPLC-DAD : Track formation of impurities like de-fluorinated byproducts .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life at room temperature .
Data Contradiction & Methodological Challenges
Q. How should researchers interpret discrepancies in fluorine chemical shifts across different batches?
Q. What advanced techniques differentiate between positional isomers in trifluoroacetyl-protected intermediates?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
